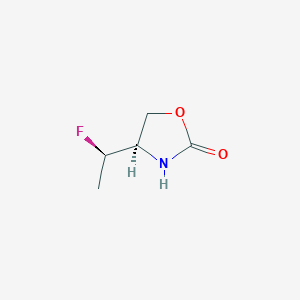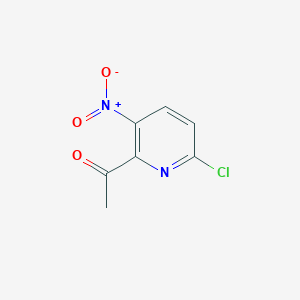
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is a chemical compound characterized by its pyridine ring substituted with a chlorine atom at the 6-position and a nitro group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one typically involves a multi-step process. One common method includes the nitration of 6-chloropyridine followed by acylation.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the nitration and acylation reactions .
化学反応の分析
Types of Reactions: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The ethanone group can undergo oxidation to form carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines.
Reduction: 1-(6-Chloro-3-aminopyridin-2-yl)ethan-1-one.
Oxidation: 1-(6-Chloro-3-nitropyridin-2-yl)ethanoic acid.
科学的研究の応用
1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Material Science: Used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用機序
The mechanism of action of 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The nitro group can participate in redox reactions, while the chlorine atom can enhance the compound’s binding affinity to target proteins .
類似化合物との比較
1-(6-Chloropyridin-3-yl)ethan-1-one: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(6-Chloro-5-nitropyridin-3-yl)ethanone: Similar structure but with the nitro group at a different position, affecting its chemical properties and applications.
Uniqueness: 1-(6-Chloro-3-nitropyridin-2-yl)ethan-1-one is unique due to the specific positioning of the chlorine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .
特性
分子式 |
C7H5ClN2O3 |
|---|---|
分子量 |
200.58 g/mol |
IUPAC名 |
1-(6-chloro-3-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5ClN2O3/c1-4(11)7-5(10(12)13)2-3-6(8)9-7/h2-3H,1H3 |
InChIキー |
SGWVMGCNBOJKKS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(C=CC(=N1)Cl)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


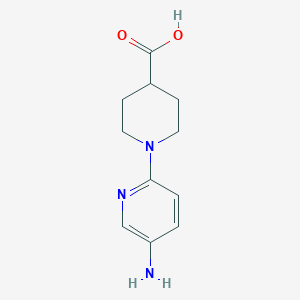
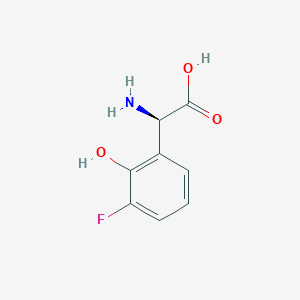
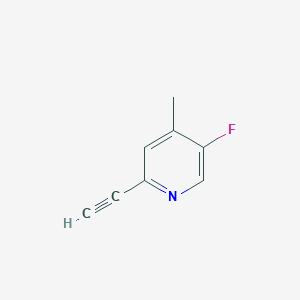
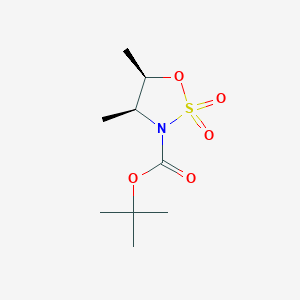
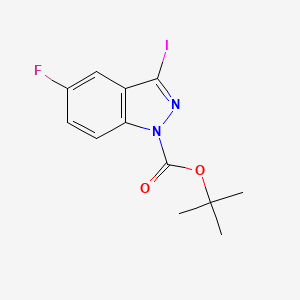

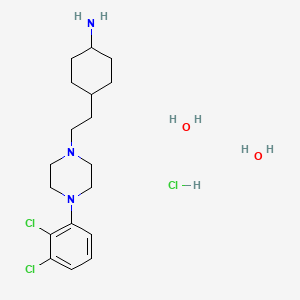
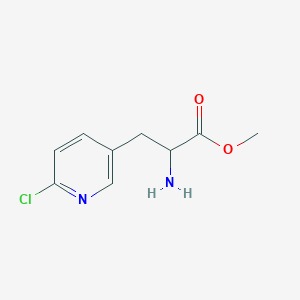
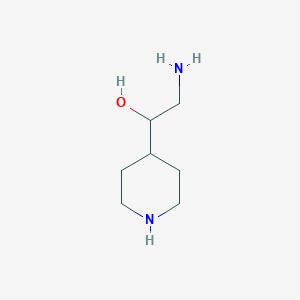
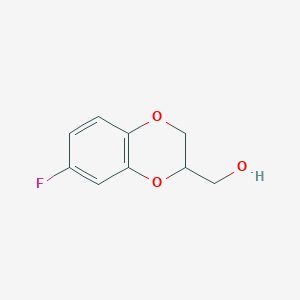
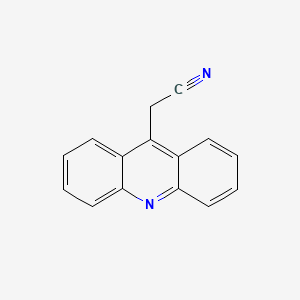

![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
